molecular formula C18H14N2O2 B11838243 N1-(Naphthalen-1-yl)-N1-phenyloxalamide

N1-(Naphthalen-1-yl)-N1-phenyloxalamide

Cat. No.: B11838243
M. Wt: 290.3 g/mol
InChI Key: FTLUTWRIYQLLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(Naphthalen-1-yl)-N1-phenyloxalamide is a chemical compound with the CAS registry number 653591-73-2 . It has a molecular formula of C18H14N2O2 and a molecular weight of 290.32 g/mol . This product is intended for Research Use Only and is not approved for human, veterinary, or household use. Researchers should note that this compound features an oxalamide functional group, which is a versatile scaffold found in various biologically active molecules and medicinal chemistry research compounds . The naphthalene moiety is a well-known aromatic system that serves as a key building block in drug discovery, contributing to interactions with various biological targets . Please refer to the Safety Data Sheet for detailed handling instructions. This compound is classified with the hazard statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long-lasting effects) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

N'-naphthalen-1-yl-N'-phenyloxamide

InChI

InChI=1S/C18H14N2O2/c19-17(21)18(22)20(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H2,19,21)

InChI Key

FTLUTWRIYQLLSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C(=O)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N1 Naphthalen 1 Yl N1 Phenyloxalamide

Established Synthetic Routes to N1-(Naphthalen-1-yl)-N1-phenyloxalamide

Conventional methods for synthesizing oxalamides are well-established in organic chemistry, primarily relying on the reaction of amines with reactive dicarbonyl compounds. nih.govresearchgate.net These routes are widely used due to their reliability and the ready availability of starting materials.

While the reaction of an amine with an isocyanate typically yields a urea (B33335) derivative, a multi-step pathway involving isocyanates can be envisioned for oxalamide synthesis. wikipedia.org Phenyl isocyanate is a reactive organic compound containing an isocyanate functional group attached to a phenyl ring. wikipedia.org A direct one-step reaction of N-phenyl-1-naphthylamine with phenyl isocyanate would not form the target oxalamide. However, isocyanates are crucial intermediates in industrial chemistry, often produced from amines via phosgenation. A plausible, albeit indirect, route could involve the carbonylation of N-phenyl-1-naphthylamine to generate an isocyanate intermediate, which could then undergo further reactions to build the oxalamide structure.

Phosgene (B1210022) (carbonyl dichloride, COCl₂) is a highly reactive and toxic gas used as a building block in organic synthesis. wikipedia.org It can be used to link two nucleophiles, such as amines, with a carbonyl group. wikipedia.org In the context of this compound synthesis, N-phenyl-1-naphthylamine could be reacted with phosgene or a safer phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). This reaction would typically form a carbamoyl (B1232498) chloride intermediate. Subsequent reaction of this intermediate with another equivalent of the amine or a related species under appropriate conditions could lead to the formation of the oxalamide. Due to the high toxicity of phosgene, its use is often restricted, and alternative, safer reagents are preferred. wikipedia.org

The most direct and common laboratory method for the synthesis of oxalamides is the reaction of an amine with oxalyl chloride. nih.govresearchgate.net This method involves the acylation of N-phenyl-1-naphthylamine with oxalyl chloride (C₂Cl₂O₂). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride (HCl) byproduct. rsc.org

The general procedure involves preparing the corresponding acid chloride from oxalic acid, which is then reacted with the amine. nih.govrsc.org A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the formation of the reactive acylating species. rsc.orgorgsyn.org This route is highly efficient for producing symmetrical N,N'-disubstituted oxalamides and can be adapted for unsymmetrical derivatives. For the synthesis of the specific target compound, which is an N,N-disubstituted mono-oxalamide derivative, the reaction would likely involve N-phenyl-1-naphthylamine and ethyl oxalyl chloride, followed by hydrolysis of the ester.

In recent years, the development of more sustainable and atom-economical synthetic methods has been a major focus of chemical research. nih.govresearchgate.net One such advanced strategy for oxalamide synthesis is the acceptorless dehydrogenative coupling of amines with ethylene (B1197577) glycol, catalyzed by a ruthenium pincer complex. nih.govresearchgate.net This innovative method generates the oxalamide product with only hydrogen gas (H₂) as a byproduct, representing a highly sustainable and environmentally benign pathway. researchgate.netresearchgate.net While this has been demonstrated for a range of amines, its application to N-phenyl-1-naphthylamine would represent a modern alternative to traditional methods.

Other alternative strategies include the oxidative carbonylation of amines using carbon monoxide and the aminolysis of oxalates, though these methods can be less atom-economic or involve toxic reagents. nih.gov

Table 1: Comparison of Established Synthetic Routes for Oxalamides

Methodology Key Reagents Advantages Disadvantages Citations
Phosgene-mediated RouteN-phenyl-1-naphthylamine, Phosgene (or equivalent)High reactivityUse of highly toxic phosgene, potential for side products wikipedia.org
Oxalyl Chloride CouplingN-phenyl-1-naphthylamine, Oxalyl Chloride, BaseHigh yield, reliable, widely applicable, directGenerates stoichiometric waste (HCl salt) nih.govrsc.orgorgsyn.org
Dehydrogenative CouplingN-phenyl-1-naphthylamine, Ethylene Glycol, Ru-catalystHighly atom-economical, sustainable (H₂ byproduct)Requires specific metal catalyst, potentially higher temperatures nih.govresearchgate.netresearchgate.net

Advanced Synthetic Techniques for Oxalamides

Beyond the development of new reaction pathways, innovation in reactor technology offers significant improvements in the synthesis of chemical compounds, including oxalamides.

Flow chemistry, which utilizes microreactors or packed columns instead of traditional batch glassware, has emerged as a powerful tool in modern organic synthesis. syrris.jpethernet.edu.et This technology offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety for hazardous reactions, and easier scalability. ethernet.edu.etdurham.ac.uk

The synthesis of amides is well-suited to flow chemistry. researchgate.netrsc.org The oxalyl chloride coupling reaction, for instance, can be readily adapted to a flow process. In such a setup, a solution of N-phenyl-1-naphthylamine and a base would be mixed with a solution of oxalyl chloride in a microfluidic chip or a tube reactor. syrris.jp The precise mixing and superior temperature control can lead to higher yields, fewer byproducts, and significantly reduced reaction times compared to batch processing. durham.ac.uk This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, enhancing both the safety and efficiency of the synthesis. durham.ac.ukresearchgate.net

Table 2: Batch vs. Flow Synthesis for Amide Formation

Parameter Traditional Batch Synthesis Flow Microreactor Synthesis Citations
Heat Transfer Limited by vessel surface area, potential for hotspotsHigh surface-to-volume ratio allows for rapid and efficient heat exchange durham.ac.uk
Mass Transfer Dependant on stirring efficiencyRapid mixing due to small channel dimensions ethernet.edu.etdurham.ac.uk
Safety Large volumes of reagents pose higher risksSmall reaction volumes minimize risk, better control over hazardous reactions syrris.jpdurham.ac.uk
Scalability Often requires re-optimization for larger scalesAchieved by running the system for a longer duration ("scaling out") syrris.jp
Reaction Control Less precise control over time and temperature gradientsPrecise control over residence time, temperature, and mixing ethernet.edu.et

Chemoselective Amidation Strategies

The synthesis of this compound necessitates a chemoselective mono-amidation of an oxalic acid derivative, as the two amine-reactive sites on the oxalyl backbone are identical. The key to forming this unsymmetrical oxalamide lies in the controlled reaction of one equivalent of N-phenyl-1-naphthylamine with an oxalylating agent.

A prevalent and effective method for this transformation is the use of oxalyl chloride as the acylating agent. chemicalbook.com The high reactivity of the acid chloride allows for the reaction to proceed under mild conditions. Typically, the reaction is carried out in an inert aprotic solvent, such as dichloromethane or diethyl ether, at reduced temperatures (e.g., 0 °C) to control the exothermicity and enhance selectivity. A tertiary amine base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrogen chloride byproduct that is formed, driving the reaction to completion. orgsyn.org

The general reaction scheme is as follows:

An alternative, though less common, approach could involve the partial hydrolysis of a symmetrical N,N,N',N'-tetra(aryl)oxalamide or the reaction of an oxalamic acid chloride with N-phenyl-1-naphthylamine. However, the direct acylation with oxalyl chloride remains the most straightforward and widely applicable strategy for the laboratory-scale synthesis of such unsymmetrical oxalamides.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

EntryAcylating AgentSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
1Oxalyl chlorideDichloromethaneTriethylamine0 to rt2>95 (estimated)
2Oxalyl chlorideTetrahydrofuranPyridine03>90 (estimated)
3Ethyl oxalyl chlorideTolueneN,N-Diisopropylethylaminert4>90 (estimated)

Note: The yields presented are typical for N-acylation reactions of secondary amines with oxalyl chloride and are estimated for the synthesis of this compound based on general literature precedents.

Investigation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Oxalamide Bond Formation

The formation of the oxalamide bond in this compound via the reaction of N-phenyl-1-naphthylamine with oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. This pathway is characteristic of the reactions of amines with acyl chlorides. bath.ac.uk

The mechanism can be delineated into the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of N-phenyl-1-naphthylamine on one of the electrophilic carbonyl carbons of oxalyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon.

Formation of a Tetrahedral Intermediate: This initial attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp3-hybridized, and the oxygen atom carries a negative charge.

Collapse of the Intermediate and Chloride Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of a chloride ion as a leaving group.

Deprotonation: The resulting protonated oxalamide is then deprotonated by a base present in the reaction mixture, such as triethylamine or another molecule of the starting amine, to yield the final this compound and a hydrochloride salt of the base.

The presence of a base is crucial for neutralizing the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Kinetic Studies of Synthetic Reactions

While specific kinetic data for the synthesis of this compound are not extensively reported in the literature, the kinetics of the reaction can be inferred from studies of similar N-acylation reactions. acs.orgresearchgate.net The reaction is expected to follow second-order kinetics, being first-order with respect to both the amine and the acylating agent.

The rate of the reaction is influenced by several factors:

Nucleophilicity of the Amine: The electron-donating nature of the phenyl and naphthyl groups in N-phenyl-1-naphthylamine enhances the nucleophilicity of the nitrogen atom, leading to a relatively fast reaction rate.

Electrophilicity of the Acylating Agent: Oxalyl chloride is a highly reactive electrophile due to the presence of two electron-withdrawing carbonyl groups and the good leaving group ability of the chloride ions.

Steric Hindrance: The bulky nature of the two aryl groups on the nitrogen atom of N-phenyl-1-naphthylamine can introduce steric hindrance, which may slightly decrease the reaction rate compared to less hindered secondary amines. However, the planar nature of the aromatic rings allows for a favorable approach to the planar carbonyl group of oxalyl chloride.

Solvent Polarity: The reaction can proceed in a variety of aprotic solvents. Polar aprotic solvents can stabilize the charged tetrahedral intermediate, potentially increasing the reaction rate.

Temperature: As with most chemical reactions, the rate of acylation increases with temperature. However, to maintain selectivity and avoid potential side reactions, these reactions are often conducted at lower temperatures.

Table 2: Expected Influence of Parameters on Reaction Rate

ParameterInfluence on RateRationale
Increased Amine ConcentrationIncreaseFirst-order dependence on amine concentration.
Increased Oxalyl Chloride ConcentrationIncreaseFirst-order dependence on acyl chloride concentration.
Increased Steric Hindrance at NitrogenDecreaseHinders nucleophilic attack on the carbonyl carbon.
Increased Solvent PolarityIncreaseStabilization of the tetrahedral intermediate.
Increased TemperatureIncreaseProvides higher kinetic energy for molecules to overcome the activation energy barrier.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for N1-(Naphthalen-1-yl)-N1-phenyloxalamide

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While a complete, published spectrum for this specific molecule is not widely available, its expected spectral characteristics can be inferred from data on analogous structures containing naphthalene (B1677914), phenyl, and oxalamide moieties.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthalene and phenyl rings, likely in the range of 7.0–9.0 ppm. The seven protons of the naphthalen-1-yl group and the five protons of the phenyl group would exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The two protons of the primary amide (-CONH₂) would typically appear as a single broad signal.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Aromatic carbons generally resonate in the 120–150 ppm region. rsc.org The two distinct carbonyl carbons of the oxalamide group are expected to appear significantly downfield, potentially in the range of 160-170 ppm, as seen in related oxalamide structures. amazonaws.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Functional GroupPredicted Chemical Shift (δ) in ppm
Carbonyl (C=O)160 - 170
Aromatic (C-Ar)120 - 150

Detailed 2D NMR experiments, such as COSY and HMBC, would be necessary to unambiguously assign each proton and carbon signal. nih.gov

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the amide and aromatic functionalities.

Key expected absorption bands include:

N-H Stretching: The primary amide (-NH₂) group should exhibit two distinct stretching bands in the 3200–3400 cm⁻¹ region.

C-H Stretching (Aromatic): Sharp absorption peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the naphthalene and phenyl rings.

C=O Stretching (Amide): The two carbonyl groups of the oxalamide moiety are expected to produce very strong and distinct absorption bands in the 1640–1700 cm⁻¹ range. The presence of two peaks in this region would correspond to the symmetric and asymmetric stretching vibrations of the coupled carbonyls. nih.gov

N-H Bending: A band around 1600-1640 cm⁻¹ is expected for the N-H bending vibration.

C=C Stretching (Aromatic): Multiple sharp peaks in the 1450–1600 cm⁻¹ region correspond to the stretching vibrations within the aromatic rings.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
Primary AmideN-H Stretch3200 - 3400Medium
Aromatic C-HC-H Stretch> 3000Medium-Weak
OxalamideC=O Stretch1640 - 1700Strong
Aromatic C=CC=C Stretch1450 - 1600Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using a high-resolution technique like ESI-TOF (Electrospray Ionization - Time of Flight), the exact mass of the protonated molecule [M+H]⁺ can be determined, confirming the molecular formula (C₁₈H₁₄N₂O₂). amazonaws.com

The fragmentation pattern would likely involve initial cleavage of the bonds within the oxalamide core, such as the C-C bond between the carbonyls or the C-N bonds. Potential major fragments would correspond to the loss of the primary amide group (-NH₂) or the carbon monoxide (CO) molecule.

Crystallographic Studies of this compound and Related Structures

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and dihedral angles.

While a crystal structure for this compound itself is not publicly documented, analysis of structurally similar compounds provides significant insight into its likely solid-state conformation. For instance, the crystal structure of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide, which also features a bulky substituent on a nitrogen atom attached to a naphthalene ring, has been determined. researchgate.net This related compound crystallizes in the triclinic space group P-1. researchgate.net The collection of crystallographic data for such molecules is typically performed using diffractometers operating with Mo-Kα radiation. researchgate.net

Table 3: Example Crystal Data for a Related Naphthalene Amide Structure (N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide)

ParameterValueReference
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)9.986(5) researchgate.net
b (Å)10.306(5) researchgate.net
c (Å)10.837(5) researchgate.net
α (°)66.350(5) researchgate.net
β (°)72.961(5) researchgate.net
γ (°)67.828(5) researchgate.net
Z2 researchgate.net

This data illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment, which would be essential for a definitive conformational analysis of this compound.

A dihedral angle is the angle between two intersecting planes. wikipedia.org In molecular chemistry, it describes the rotation around a chemical bond. Due to significant steric hindrance between the bulky naphthalen-1-yl and phenyl groups attached to the same nitrogen atom, these aromatic rings cannot be coplanar with the adjacent amide plane.

For this compound, the key dihedral angles would be:

The angle between the plane of the naphthalene ring and the N1-C=O plane.

The angle between the plane of the phenyl ring and the N1-C=O plane.

The angle between the naphthalene and phenyl rings themselves.

These angles are crucial for understanding the molecule's three-dimensional shape and how it packs in a crystal lattice, which is influenced by intermolecular forces like hydrogen bonding from the primary amide group. youtube.comnih.gov

Disorder Phenomena in Crystal Structures

Disorder is a common phenomenon in crystallography where a molecule or a part of it occupies more than one position in the crystal lattice. This can be categorized as static disorder, where different conformations are frozen in the crystal, or dynamic disorder, which involves movement between positions.

In the context of N-aryl oxalamides, disorder can arise from the rotation of the aryl groups or flexibility in the oxalamide linker. While the analyzed structure of (–)-(S)-N,N′-Bis[1-(1-naphthyl)ethyl]oxalamide did not report significant disorder, it is a plausible occurrence in related structures, especially those with less bulky substituents or different packing motifs. For instance, in the crystal structure of the antiarrhythmic drug disopyramide, which also contains an amide group, the protonated molecules exhibit a disordered structure where two molecules with opposite configurations share the same site with occupancies of 0.5. researchmap.jp

The refinement of disordered structures requires specialized models where the different positions of the atoms are defined with partial occupancies. The presence of disorder can be identified by unusually large anisotropic displacement parameters or residual electron density in the Fourier maps.

Conformational Isomerism and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotational barriers around several key single bonds: the N-C(O) amide bonds, the C(O)-C(O) bond, and the N-aryl (N-naphthalene and N-phenyl) bonds.

The rotation around the N-C(O) bond in amides is known to have a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. Computational studies on N-arylamides have shown that these barriers can range from 12 to 21 kcal/mol. researchgate.net The magnitude of this barrier is influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups tend to decrease the rotational barrier. researchgate.netnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations on N1-(Naphthalen-1-yl)-N1-phenyloxalamide

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a common approach for studying organic molecules due to its balance of accuracy and computational cost.

A key aspect of DFT calculations is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that influences the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, a hypothetical DFT calculation would yield specific energy values for the HOMO and LUMO, and the distribution of these orbitals across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only, as specific data is not available.

Computational methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by minimizing the total energy of the system. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's structure. For this compound, this would reveal the spatial relationship between the naphthalene (B1677914) and phenyl rings and the oxalamide linker.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound

ParameterHypothetical Value
Bond Lengths (Å)Data not available
Bond Angles (°)Data not available
Dihedral Angles (°)Data not available

This table is for illustrative purposes only, as specific data is not available.

After geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and twisting of chemical bonds. By comparing the theoretical spectrum with an experimentally obtained spectrum, one can confirm the structure of the synthesized compound and assign the observed spectral bands to specific molecular vibrations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape. This would involve simulating the molecule's motion to identify the different stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

Quantum Chemical Studies of Reactivity and Selectivity

Quantum chemical calculations can provide insights into the reactivity and selectivity of a molecule. By calculating parameters such as atomic charges, electrostatic potential maps, and Fukui functions, researchers can predict the most likely sites for chemical reactions. For this compound, these studies could identify which parts of the molecule are most susceptible to attack by electrophiles or nucleophiles, thus guiding the design of new synthetic routes or the prediction of its chemical behavior in different environments.

This compound as a Ligand

The this compound molecule possesses multiple coordination sites, primarily through the oxygen and nitrogen atoms of the oxalamide bridge. This allows it to act as a bidentate or bridging ligand, facilitating the formation of both mononuclear and polynuclear metal complexes. The presence of the bulky and electronically distinct naphthalen-1-yl and phenyl substituents on the nitrogen atoms significantly influences the steric and electronic properties of the ligand, thereby impacting the geometry and stability of its metal complexes.

Oxalamide-based ligands are a well-established class of chelating agents in coordination chemistry, prized for their ability to form stable multinuclear complexes. The design of these ligands is guided by several key principles:

Chelating Moiety: The core oxalamide group (-NH-CO-CO-NH-) provides a robust bidentate chelating unit, capable of coordinating to a metal ion through its two nitrogen and two oxygen atoms. This often leads to the formation of a stable five-membered chelate ring.

Bridging Capability: The oxalamide bridge is particularly effective at mediating magnetic interactions between two metal centers, making these ligands highly valuable in the design of molecular magnetic materials.

Substituent Effects: The nature of the substituents on the amide nitrogen atoms plays a crucial role in tuning the ligand's properties. Aromatic substituents, such as the naphthalen-1-yl and phenyl groups in the titular compound, can influence the ligand's solubility, electronic properties, and the steric environment around the metal center. These substituents can also engage in π-π stacking interactions, which can direct the self-assembly of supramolecular structures.

Versatility: The synthetic accessibility of oxalamides allows for the straightforward introduction of a wide variety of functional groups, enabling the rational design of ligands with tailored properties for specific applications in catalysis, materials science, and bioinorganic chemistry.

The combination of the rigid oxalamide backbone with the sterically demanding and electronically tunable aromatic substituents in this compound makes it a promising candidate for the construction of novel coordination polymers and discrete polynuclear complexes with interesting structural and physical properties.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of solvent is critical to ensure the solubility of both the ligand and the metal precursor. Common solvents used for the synthesis of similar N,N'-diaryl oxalamide complexes include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).

A general synthetic procedure would involve dissolving the this compound ligand in a suitable solvent, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals such as copper(II), nickel(II), cobalt(II), or zinc(II)). The reaction mixture is often stirred at room temperature or heated to reflux to facilitate the complexation reaction. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The solid product is then collected by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried.

The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. For instance, a 1:1 reaction between a metal(II) ion and the deprotonated ligand can lead to the formation of polymeric chains or discrete binuclear complexes, while a 1:2 ratio might favor the formation of mononuclear complexes where two ligand molecules coordinate to a single metal center. The specific outcome of the synthesis is also highly dependent on factors such as the nature of the metal ion, the counter-anion of the metal salt, the reaction temperature, and the pH of the solution.

While specific synthetic details for this compound complexes are not extensively documented in the literature, the general methodologies established for other N,N'-diaryl oxalamides provide a reliable blueprint for their preparation. For example, the synthesis of copper(II) complexes with N,N'-bis(2-aminophenyl) oxamide has been reported to yield complexes with both 1:1 and 1:2 metal-to-ligand ratios depending on the reaction conditions nih.gov.

Structural Characterization of Metal-Oxalamide Complexes

Based on studies of analogous N,N'-diaryl oxalamide complexes, several coordination modes can be anticipated for this compound. In its deprotonated form, the ligand can act as a bis(bidentate) bridging ligand, coordinating to two metal centers through its (N,O) donor sets. This bridging mode is common in the formation of binuclear and polynuclear complexes.

For instance, in a hypothetical binuclear copper(II) complex, two deprotonated this compound ligands could bridge two copper(II) ions, with each copper ion being in a square-planar or distorted square-pyramidal coordination environment. The basal plane would be defined by the two nitrogen and two oxygen atoms from the two bridging oxalamide ligands. The axial positions could be occupied by solvent molecules or counter-anions.

The table below presents hypothetical but representative bond lengths and angles for a binuclear copper(II) complex with a bridging N,N'-diaryl oxalamide ligand, based on known crystal structures of similar compounds.

ParameterValue
Bond Lengths (Å)
Cu-N(amide)1.95 - 2.05
Cu-O(carbonyl)1.90 - 2.00
C=O1.23 - 1.27
C-N(amide)1.30 - 1.35
C-C(oxalamide)1.52 - 1.56
Bond Angles (˚)
N-Cu-O (chelate ring)82 - 86
O-Cu-O'90 - 95
N-Cu-N'90 - 95
O-Cu-N'170 - 180

Note: This data is illustrative and based on typical values for similar metal-oxalamide complexes.

The bonding in these complexes is primarily due to the donation of electron pairs from the nitrogen and oxygen donor atoms of the ligand to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The nature and strength of these bonds can be further investigated using theoretical methods.

Spectroscopic techniques are indispensable for the characterization of metal-oxalamide complexes, providing valuable information about the coordination environment of the metal ion and the electronic structure of the complex.

Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand would show characteristic bands for the N-H stretching vibration (around 3300-3400 cm⁻¹) and the C=O stretching vibration (amide I band, around 1650-1680 cm⁻¹). Upon coordination to a metal ion, significant changes in these vibrational frequencies are expected. The N-H band may disappear or shift upon deprotonation and coordination of the amide nitrogen. The C=O stretching frequency typically shifts to a lower wavenumber (e.g., 1600-1630 cm⁻¹) upon coordination of the carbonyl oxygen to the metal ion, indicating a weakening of the C=O bond. New bands in the far-IR region (below 600 cm⁻¹) can often be assigned to the M-N and M-O stretching vibrations, providing direct evidence of coordination.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For example, copper(II) complexes with N,N'-diaryl oxalamide ligands typically exhibit a broad d-d absorption band in the visible region (around 500-700 nm), which is characteristic of the coordination geometry. The position and intensity of this band are sensitive to the ligand field strength and the symmetry of the coordination environment. Intense bands in the UV region are usually assigned to π-π* transitions within the aromatic rings of the ligand and LMCT transitions.

The table below summarizes typical spectroscopic data for analogous Ni(II) and Co(II) oxalamide complexes.

Complex TypeSpectroscopic DataAssignment
Ni(II) Octahedral UV-Vis (nm): ~900-1100, ~550-650, ~350-450³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)
IR (cm⁻¹): C=O stretch ~1620-1640Coordinated carbonyl
Co(II) Octahedral UV-Vis (nm): ~1000-1200, ~450-550⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴T₁g(P)
IR (cm⁻¹): C=O stretch ~1610-1630Coordinated carbonyl

Note: This data is representative and based on literature values for similar complexes. nih.govrsc.org

Theoretical Studies of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding in metal-oxalamide complexes. These studies can provide detailed insights that complement experimental findings.

Theoretical calculations can be used to:

Optimize the geometry of the metal complexes, allowing for a comparison with experimental structures (if available) and prediction of structures for hypothetical complexes.

Analyze the nature of the metal-ligand bonding through methods such as Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory. These analyses can quantify the degree of covalency and the extent of charge transfer between the metal and the ligand.

Simulate the electronic spectra by calculating the energies and intensities of electronic transitions (e.g., using Time-Dependent DFT, TD-DFT). This can aid in the assignment of the experimentally observed UV-Vis absorption bands.

Calculate vibrational frequencies to assist in the assignment of the experimental IR and Raman spectra.

Determine the magnetic coupling constant (J) in polynuclear complexes, providing a theoretical basis for understanding the magnetic properties.

For a complex of this compound, DFT calculations could reveal how the electronic properties of the naphthalene and phenyl rings influence the electron density on the donor atoms and, consequently, the strength of the metal-ligand bonds. Such studies would also be instrumental in understanding the pathways for magnetic exchange in its polynuclear complexes. While specific theoretical studies on this compound are yet to be reported, computational investigations of similar metal-ligand systems have provided valuable insights into their structure-property relationships researchgate.netnih.gov.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for this specific chemical compound. The following sections remain empty as no relevant information was found.

Coordination Chemistry and Metal Complexation

Computational Modeling of Complex Stability and Electronic Transitions

No published research data was found for the computational modeling of metal complex stability and electronic transitions of N1-(Naphthalen-1-yl)-N1-phenyloxalamide.

Supramolecular Chemistry and Crystal Engineering

Intermolecular Interactions in N1-(Naphthalen-1-yl)-N1-phenyloxalamide Crystal Packing

Based on the functional groups present in this compound—namely the secondary amide (N-H) and carbonyl (C=O) groups of the oxalamide bridge, and the phenyl and naphthalenyl aromatic rings—several types of intermolecular interactions would be expected to direct its crystal packing.

Hydrogen Bonding Networks

The amide group is a potent hydrogen bond donor (N-H) and the carbonyl oxygen atoms are effective hydrogen bond acceptors. It is highly probable that N-H···O hydrogen bonds would be a primary and dominant interaction in the crystal lattice of this compound. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, significantly influencing the stability and melting point of the crystalline solid. The specific geometry and connectivity of these networks, however, can only be determined through experimental crystallographic analysis.

π-π Stacking Interactions

The planar and electron-rich naphthalene (B1677914) and phenyl rings are prime candidates for π-π stacking interactions. These attractive, non-covalent forces are crucial in the assembly of aromatic molecules. Depending on the relative orientation of the rings in adjacent molecules, these could manifest as face-to-face or offset (parallel-displaced) stacking. Such interactions are known to play a significant role in the polymorphism of related aromatic compounds. rsc.org The extent and geometry of π-π stacking would be a key feature of the supramolecular architecture.

Rational Design of Supramolecular Architectures

The rational design of supramolecular architectures hinges on the predictable and reliable formation of specific intermolecular interactions. The functional groups within this compound offer potential for such design.

Crystalline Self-Assembly Mechanisms

The process of crystalline self-assembly for this molecule would be a complex energetic balance. The strong directionality of the N-H···O hydrogen bonds would likely form the primary structural motifs. The weaker, less directional π-π and C-H…π interactions would then guide the packing of these primary motifs into the final crystal lattice. The specific outcome of this self-assembly process, including the potential for polymorphism (different crystal structures of the same compound), would be highly sensitive to crystallization conditions such as solvent, temperature, and concentration. Without experimental data, further discussion of the specific self-assembly mechanisms remains speculative.

Host-Guest Chemistry with Oxalamide Scaffolds

The field of supramolecular chemistry leverages non-covalent interactions to construct intricate and functional molecular assemblies. Within this domain, host-guest chemistry focuses on the design of host molecules that can selectively bind guest species. Oxalamide scaffolds, including derivatives like this compound, have emerged as promising platforms for the development of synthetic receptors due to their unique structural and electronic properties.

The core of the oxalamide structure features two amide groups in close proximity, providing a well-defined arrangement of hydrogen bond donors (N-H) and acceptors (C=O). This arrangement facilitates the formation of predictable and robust intermolecular hydrogen bonds, which are fundamental to molecular recognition and the self-assembly of larger supramolecular structures. The planarity often enforced by intramolecular hydrogen bonding within the oxalamide backbone contributes to the preorganization of the host, a key principle in achieving high binding affinity and selectivity for a target guest.

The N,N'-disubstituted nature of these oxalamides allows for the introduction of various functional groups that can further tune the host's recognition properties. In the case of this compound, the presence of both a naphthalene and a phenyl ring introduces significant steric bulk and the potential for π-π stacking interactions with suitable guest molecules. These aromatic moieties can create a defined cavity or cleft, enhancing the host's ability to encapsulate guests.

Research into the host-guest chemistry of N,N'-diaryl oxalamides has demonstrated their capacity to act as receptors for various species, particularly anions. The amide N-H groups can form strong hydrogen bonds with anionic guests, leading to the formation of stable host-guest complexes. The binding affinity and selectivity can be modulated by the electronic nature of the aryl substituents.

While specific experimental data on the host-guest chemistry of this compound is not extensively documented in the literature, studies on analogous systems provide valuable insights into its potential capabilities. For instance, research on fluorescent receptors incorporating a naphthylurea moiety, a structure with similar hydrogen bonding capabilities, has quantified their interactions with various anions. These studies utilize techniques such as ¹H NMR titration to determine the association constants (Kₐ) of the host-guest complexes.

The data from a study on a ureido-hexahomotrioxacalix madison-proceedings.comarene receptor featuring a naphthyl group (a structural analogue with comparable hydrogen-bonding motifs) reveals its affinity for several anions. The association constants, determined in chloroform-d (B32938) (CDCl₃) at 25°C, are presented in the table below.

Table 1: Association Constants (log Kₐ) for Anion Binding by a Naphthyl-Containing Urea (B33335) Receptor in CDCl₃ at 25°C
Anion Guestlog Kₐ
F⁻3.88
Cl⁻2.10
Br⁻<1
I⁻<1
AcO⁻4.53
BzO⁻4.44
H₂PO₄⁻3.68
HSO₄⁻2.06
ClO₄⁻<1

Data sourced from a study on a fluorescent ureido-hexahomotrioxacalix madison-proceedings.comarene receptor containing a naphthylurea moiety, which serves as an analogue for discussing the potential interactions of this compound. mdpi.com

The results indicate a strong preference for more basic and geometrically complementary anions like acetate (B1210297) (AcO⁻) and benzoate (B1203000) (BzO⁻), with high association constants. mdpi.com A significant affinity for fluoride (B91410) (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) is also observed. mdpi.com The weaker binding of larger halides like bromide (Br⁻) and iodide (I⁻), as well as perchlorate (B79767) (ClO₄⁻), suggests that both the basicity of the anion and the geometric fit within the binding pocket created by the host are crucial for effective complexation. mdpi.com

Based on these findings with an analogous system, it can be inferred that this compound likely exhibits similar anion binding capabilities. The two amide N-H groups of the oxalamide core would act as the primary hydrogen bond donors. The naphthalene and phenyl substituents would contribute to the formation of a defined binding cavity and could engage in additional, weaker interactions with the guest, such as C-H···anion or π-anion interactions, further stabilizing the complex. The bulky aromatic groups would also influence the solubility of the host and its complexes, a critical factor in designing functional molecular recognition systems.

Beyond anion recognition, the π-rich aromatic surfaces of this compound suggest the potential for interactions with neutral guest molecules that are electron-deficient or capable of engaging in π-π stacking. The specific geometry and electronic properties of the guest would determine the strength and nature of such interactions.

Structure Activity Relationship Studies Through Derivative Synthesis and Mechanistic Inquiry

Synthetic Modification of N1-(Naphthalen-1-yl)-N1-phenyloxalamide

The core structure of this compound offers multiple sites for chemical modification, including the naphthalene (B1677914) moiety, the phenyl ring, and the oxalamide linker. By systematically altering these components, it is possible to probe their influence on the compound's biological profile.

The naphthalene ring system is a versatile scaffold in medicinal chemistry, and its substitution pattern can significantly impact biological activity. The introduction of various functional groups at different positions on the naphthalene ring can modulate the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Research on related naphthalene-containing compounds has demonstrated that the nature and position of substituents are crucial for activity. For instance, studies on other naphthalimide derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can lead to a significant variation in their enzyme inhibitory potential.

Table 1: Hypothetical Structure-Activity Relationship for Naphthalene Moiety Modifications

Position of SubstitutionFunctional GroupPredicted Effect on ActivityRationale
4-position-OH, -OCH3Potential IncreaseMay form additional hydrogen bonds with the target protein.
4-position-Cl, -FPotential IncreaseCan enhance binding through halogen bonding and improve pharmacokinetic properties.
5-position-NO2Potential DecreaseSteric hindrance and unfavorable electronic effects may disrupt binding.
6,7-positions-OCH3 (dimethoxy)Potential IncreaseCan enhance binding affinity and cell permeability.

Note: This table is based on general principles of medicinal chemistry and SAR studies of other naphthalene-containing bioactive molecules, as specific data for this compound is not available.

The phenyl ring is another key area for synthetic modification. Altering the substitution pattern on this ring can fine-tune the electronic and steric properties of the molecule, which can in turn affect its binding affinity and selectivity for a biological target. A wide range of commercially available substituted anilines can be utilized to generate a library of derivatives with diverse functionalities.

In studies of other N-aryl compounds, it has been observed that the presence and position of substituents on the phenyl ring can dramatically alter biological activity. For example, in a series of anti-inflammatory N-arylanthranilic acids, the nature and position of substituents on the N-aryl ring were found to be critical for their potency.

Table 2: Hypothetical Structure-Activity Relationship for Phenyl Ring Substitutions

Position of SubstitutionFunctional GroupPredicted Effect on ActivityRationale
para- (4-position)-Cl, -F, -CH3Potential IncreaseCan improve metabolic stability and binding affinity.
meta- (3-position)-CF3, -CNPotential IncreaseStrong electron-withdrawing groups may enhance interactions with the target.
ortho- (2-position)-CH3, -OHPotential DecreaseSteric hindrance may prevent optimal binding conformation.
di-substitution (e.g., 2,6-dichloro)-ClVariableCan either enhance or decrease activity depending on the target's steric tolerance.

Note: This table is based on general SAR principles observed in other classes of N-phenyl-containing bioactive compounds.

The oxalamide linker provides a rigid and planar connection between the naphthalene and phenyl moieties. Its hydrogen bonding capabilities, with two amide protons and two carbonyl oxygens, are likely crucial for target interaction. Modifications to this linker, such as altering its length, rigidity, or hydrogen bonding capacity, can provide valuable insights into the binding requirements of the target.

Replacing the oxalamide with other linkers, such as malonamide (to increase flexibility) or succinamide (to further increase length and flexibility), could help to determine the optimal distance and orientation between the two aromatic systems. Additionally, N-methylation of one or both amide nitrogens would eliminate hydrogen bond donor capacity, which could clarify the importance of these interactions for biological activity.

Exploration of Mechanistic Biological Interactions (In Vitro Research Tools)

To understand the mechanism of action of this compound and its derivatives, a variety of in vitro research tools can be employed. These studies are essential for identifying the molecular targets and elucidating the nature of the drug-target interactions.

Many bioactive molecules exert their effects by inhibiting the activity of specific enzymes. Oxalamide-containing compounds have been investigated as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism.

To assess the enzyme inhibitory potential of this compound and its analogues, a panel of relevant enzymes would be selected based on the therapeutic area of interest. For each enzyme, an in vitro inhibition assay would be performed to determine the half-maximal inhibitory concentration (IC50) of the compounds. This data is crucial for establishing a quantitative SAR.

Table 3: Example of Data from a Hypothetical Enzyme Inhibition Study

CompoundNaphthalene SubstitutionPhenyl SubstitutionEnzyme X IC50 (µM)
ParentUnsubstitutedUnsubstituted15.2
Derivative 14-MethoxyUnsubstituted8.5
Derivative 2Unsubstituted4-Chloro10.1
Derivative 34-Methoxy4-Chloro4.3

Note: This is a hypothetical data table to illustrate the type of information generated from enzyme inhibition studies.

Understanding how a compound binds to its target at the molecular level is fundamental for rational drug design. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to measure the binding affinity (dissociation constant, Kd) of the compounds for their target protein.

Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the putative binding mode of this compound within the active site of a target enzyme. These models can help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity. For example, docking studies might reveal that a specific substituent on the naphthalene ring forms a favorable interaction with a particular amino acid residue in the binding pocket, thus explaining its enhanced activity. This iterative process of synthesis, biological testing, and computational analysis is a cornerstone of modern drug discovery.

Cellular Mechanism of Action at the Molecular Level

There is no specific information in the reviewed literature detailing the cellular mechanism of action of this compound at the molecular level. General information on the parent structure, oxanilide, suggests potential for antimicrobial and antifungal activities through interference with microbial cellular processes. However, studies on oxanilide itself have shown it to be inactive as an inhibitor of certain mammalian carboxylesterases. Without dedicated research on this compound, any proposed mechanism would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Comprehensive searches yielded no QSAR models or computational studies specifically developed for this compound. The development of a QSAR model requires a dataset of structurally related compounds with corresponding biological activity data, which is not available for this specific oxalamide derivative.

Computational Prediction of Molecular Interactions

In the absence of dedicated studies, no computational predictions of the molecular interactions of this compound with specific biological targets have been published. Such predictions would typically involve molecular docking simulations and pharmacophore modeling, which have not been performed or reported for this compound.

Relationship between Structural Features and Mechanistic Effects

Due to the lack of mechanistic studies and a series of active analogues, it is not possible to establish a relationship between the structural features of this compound and any mechanistic effects. The distinct combination of the naphthalen-1-yl group, the phenyl group, and the oxalamide linker likely imparts unique physicochemical properties, but their specific influence on biological activity has not been elucidated.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(Naphthalen-1-yl)-N1-phenyloxalamide?

The synthesis typically involves multi-step reactions, starting with the coupling of naphthalen-1-amine and phenylamine derivatives with oxalyl chloride or its analogs. Key steps include:

  • Amide bond formation : Reacting naphthalen-1-amine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate oxalamide.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity .
    Critical parameters : Temperature control (<5°C during coupling), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize byproducts .

Q. How can researchers confirm the structural purity of this compound?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.2–8.5 ppm for naphthalene and phenyl groups) and carbonyl signals (δ 160–170 ppm).
    • IR spectroscopy : Confirm C=O stretches (~1650–1750 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • Chromatography : HPLC or TLC to assess purity (>95%) .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Storage : In airtight containers under inert gas (Ar), at –20°C to prevent hydrolysis/oxidation.
  • Stability testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) using HPLC.
  • pH sensitivity : Avoid aqueous solutions with pH <5 or >9 to prevent amide bond cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups on phenyl rings) to isolate contributing factors.
  • Computational modeling : Use density functional theory (DFT) to predict binding affinities to target proteins (e.g., kinases) and validate with in vitro assays .
  • Dose-response curves : Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ comparisons) to minimize variability .

Q. What experimental strategies are effective for studying the compound’s role in copper-mediated cross-coupling reactions?

  • Catalytic system optimization : Screen copper salts (e.g., CuI, CuBr), ligands (e.g., phenanthroline), and solvents (DMF, DMSO) to maximize yield.
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in oxalamide) to track reaction pathways via HRMS.
  • Kinetic studies : Monitor reaction progress with in situ IR or UV-Vis spectroscopy to identify rate-determining steps .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable).
  • Dynamic effects : Account for tautomerism or rotational barriers (e.g., hindered rotation in oxalamide bonds) that may split NMR signals .
  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted amines) .

Q. What methodologies are recommended for assessing the compound’s potential as a biochemical probe?

  • Target engagement assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding to proteins (e.g., receptors).
  • Cellular uptake studies : Label the compound with a fluorophore (e.g., FITC) and quantify internalization via flow cytometry.
  • Off-target screening : Use chemoproteomics platforms (e.g., affinity pulldown with immobilized probes) .

Safety and Handling

Q. What safety protocols are critical when handling this compound and its precursors?

  • Carcinogenicity : Precautionary measures for naphthalen-1-amine (a known carcinogen): Use fume hoods, PPE (gloves, lab coat), and avoid inhalation .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Data Interpretation and Reporting

Q. How should researchers contextualize limited thermodynamic or kinetic data for this compound?

  • Analog extrapolation : Compare with structurally similar oxalamides (e.g., N1-(4-fluorophenyl) derivatives) to estimate properties like logP or solubility .
  • Computational填补 : Use QSAR models or molecular dynamics simulations to predict partition coefficients or degradation rates .

Application-Specific Guidance

Q. What are the best practices for incorporating this compound into metal-organic frameworks (MOFs) or polymer matrices?

  • Coordination chemistry : Leverage the oxalamide’s chelating ability with transition metals (e.g., Zn²⁺, Cu²⁺) to design MOFs.
  • Polymer compatibility : Test solubility in polar aprotic solvents (e.g., DMF) for blending with polyamides or polyurethanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.